REACTION_CXSMILES
|
C([N:8]1[CH2:16][C:15](=[N:17][O:18][CH3:19])[C:10]2([CH2:13][N:12]([CH3:14])[CH2:11]2)[CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[Pd]>[CH3:19][O:18][N:17]=[C:15]1[C:10]2([CH2:11][N:12]([CH3:14])[CH2:13]2)[CH2:9][NH:8][CH2:16]1
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2(CN(C2)C)C(C1)=NOC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under the reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CON=C1CNCC12CN(C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 85.2% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |